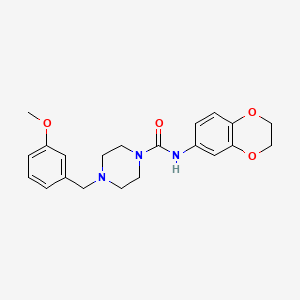
2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride
説明
2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride, also known as EMD 57033, is a chemical compound that has been widely used in scientific research due to its various biological activities. It belongs to the class of benzoic acid derivatives and is a potent inhibitor of protein kinase C (PKC).
作用機序
2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 exerts its biological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a crucial role in cell signaling and regulation. PKC is involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, this compound 57033 can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It can also inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, this compound 57033 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various biological processes. Moreover, it has been extensively studied in vitro and in vivo, which provides a wealth of data on its biological activities and potential therapeutic applications.
However, there are also some limitations to using this compound 57033 in lab experiments. It has been reported to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, its hydrophobic nature may limit its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033. One potential area of investigation is its potential therapeutic applications in cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety in cancer treatment. Another area of interest is its potential use in cardiovascular diseases, particularly heart failure. Additional studies are needed to determine the optimal dosing and administration of this compound 57033 in these conditions. Furthermore, its neuroprotective effects and potential use in neurological disorders such as Alzheimer's disease warrant further investigation.
科学的研究の応用
2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, it has been demonstrated to improve cardiac function and reduce inflammation in animal models of heart failure. Moreover, this compound 57033 has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3.ClH/c14-10-1-2-11(12(15)9-10)13(17)19-8-5-16-3-6-18-7-4-16;/h1-2,9H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFCSWFNYLGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4691275.png)
![3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B4691278.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}isonicotinamide](/img/structure/B4691283.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4691286.png)


![2-methoxy-N,N-dimethyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4691313.png)
![methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691321.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-5-methyl-2-furamide](/img/structure/B4691337.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![(4-bromo-2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4691374.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4691381.png)